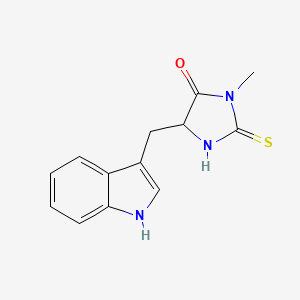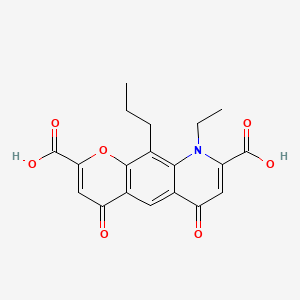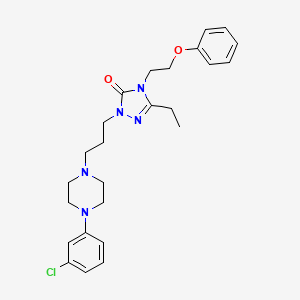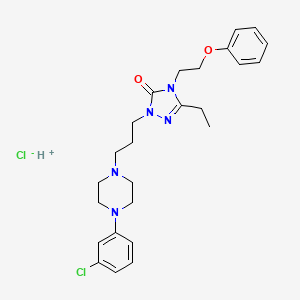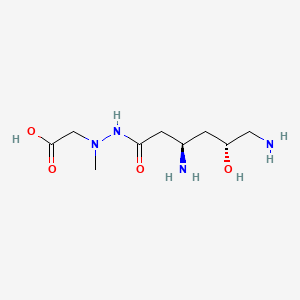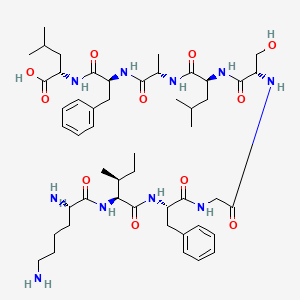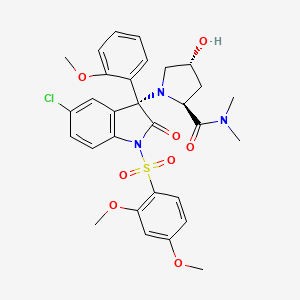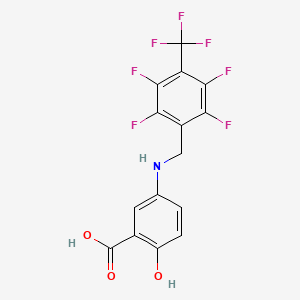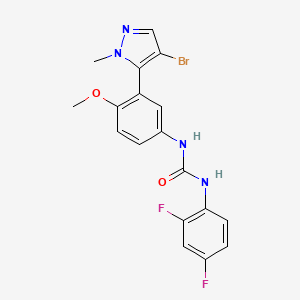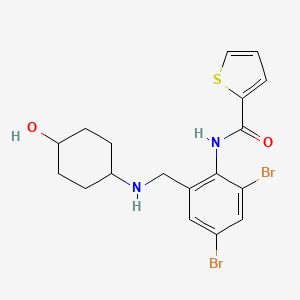
Prasugrel hydrochloride
Übersicht
Beschreibung
Prasugrel hydrochloride is a thienopyridine derivative and a prodrug that is used as a platelet activation and aggregation inhibitor. It is primarily used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome, including unstable angina, non-ST-elevation myocardial infarction, and ST-elevation myocardial infarction . This compound is marketed under the brand names Effient and Efient .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Herstellung von Prasugrelhydrochlorid umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Kondensation von halogen-substituiertem Cyclopropyl-2-fluorbenzylketon mit 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-on, um ein Kondensationsprodukt zu erhalten. Dieses Produkt wird dann mit einem Acetylierungsmittel in Lösungsmitteln wie Toluol oder Dimethylformamid vermischt, um Prasugrel zu produzieren .
Industrielle Produktionsmethoden: Für die industrielle Produktion wird Prasugrel-Base in einem organischen Lösungsmittel gelöst oder suspendiert und mit Salzsäure behandelt, die in einem organischen Lösungsmittel oder Wasser gelöst ist. Das resultierende Produkt kristallisiert, optional durch Zugabe eines gemeinsamen Lösungsmittels wie Ethylacetat oder Isopropylacetat . Ein weiteres Verfahren umfasst die Zugabe einer Prasugrellösung zu einer Salzsäurelösung und Durchführung der Reaktion, um Prasugrelhydrochlorid zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prasugrelhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Acetylierung.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Prasugrel wird im Darm durch menschliche Carboxylesterase 2 schnell zu Thiolacton hydrolysiert.
Oxidation und Acetylierung: Das intermediäre Thiolacton wird durch Cytochrom-P450-Enzyme in der Leber weiter zu seinem aktiven Metaboliten, R-138727, metabolisiert.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der aktive Metabolit R-138727, der für die pharmakologischen Wirkungen von Prasugrel verantwortlich ist .
Wissenschaftliche Forschungsanwendungen
Prasugrelhydrochlorid findet breite Anwendung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
5. Wirkmechanismus
Prasugrelhydrochlorid ist ein Prodrug, das zu seiner aktiven Form, R-138727, metabolisiert wird. Dieser aktive Metabolit bindet irreversibel an die P2Y12-Typ-Adenosindiphosphatrezeptoren auf Blutplättchen und verhindert die Aktivierung des Glykoprotein-GPIIb/IIIa-Rezeptorkomplexes. Diese Hemmung beeinträchtigt die durch Adenosindiphosphat vermittelte Aktivierung und Aggregation von Blutplättchen und reduziert so das Risiko thromboembolischer kardiovaskulärer Ereignisse .
Wirkmechanismus
Prasugrel hydrochloride is a prodrug that is metabolized to its active form, R-138727. This active metabolite irreversibly binds to the P2Y12 type adenosine diphosphate receptors on platelets, preventing the activation of the glycoprotein GPIIb/IIIa receptor complex. This inhibition impairs the adenosine diphosphate-mediated activation and aggregation of platelets, thereby reducing the risk of thrombotic cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
Prasugrelhydrochlorid wird mit anderen Thienopyridinderivaten wie Ticlopidin und Clopidogrel verglichen:
Ticagrelor und Cangrelor: Nicht-Thienopyridin-Antithrombozytenmittel, die keine metabolische Aktivierung erfordern und einen schnelleren Wirkungseintritt haben.
Prasugrelhydrochlorid ist einzigartig in seiner schnellen und konsistenten Hemmung der Plättchenaggregation, was es in bestimmten klinischen Szenarien zur bevorzugten Wahl macht .
Eigenschaften
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALHGCPDPSNJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049067 | |
| Record name | Prasugrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389574-19-0 | |
| Record name | Prasugrel hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389574-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasugrel Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasugrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetoxy-5-(α-cyclopropyl-carbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASUGREL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89JQ59I13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prasugrel Hydrochloride exert its antiplatelet effect?
A1: this compound itself is a prodrug, meaning it's inactive until metabolized in the body. It's rapidly metabolized to its active form, which then irreversibly binds to the P2Y12 receptor on the surface of platelets. [] This binding prevents adenosine diphosphate (ADP) from activating the P2Y12 receptor, ultimately inhibiting platelet activation and aggregation. [, ]
Q2: What makes this compound's action distinct from other thienopyridines like Clopidogrel?
A2: While both this compound and Clopidogrel target the P2Y12 receptor, this compound demonstrates a faster onset of action and more consistent platelet inhibition. [] This difference stems from this compound's more efficient metabolic pathway, which bypasses some of the limitations observed with Clopidogrel's metabolism, such as the influence of CYP2C19 genetic polymorphisms. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H20ClFNO3S, and its molecular weight is 409.9 g/mol. [, ]
Q4: Which spectroscopic techniques are commonly employed to characterize this compound?
A4: Researchers utilize various spectroscopic methods to analyze this compound, including:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , ]
- Raman spectroscopy: Offers complementary information to IR, particularly useful for identifying different polymorphic forms. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of this compound. [, ]
- Mass Spectrometry (MS): Employed for molecular weight determination and identification of impurities. [, ]
- X-ray powder diffraction (XRPD): Essential for characterizing different crystalline forms (polymorphs) of this compound. [, , , , ]
Q5: How stable is this compound, and what factors can affect its stability?
A5: this compound exhibits some hygroscopic properties, meaning it tends to absorb moisture from the environment. [] This characteristic necessitates careful handling and storage conditions during manufacturing and formulation. Factors like temperature, humidity, pH, and excipients can all influence its stability. []
Q6: What formulation strategies are employed to enhance this compound's stability, solubility, or bioavailability?
A6: Researchers have explored several approaches to optimize this compound formulation, including:
- Solid dispersions: These formulations disperse this compound in a carrier matrix to enhance its dissolution rate and, consequently, its bioavailability. []
- Nanosuspensions: Reducing this compound's particle size to the nanoscale can significantly improve its dissolution rate and oral bioavailability. []
- Pellets: Multi-particulate systems like pellets offer the advantage of a more consistent drug release profile and potentially improved bioavailability. []
- Selection of excipients: Careful selection of excipients during tablet formulation plays a crucial role in ensuring the drug's stability and controlling its release. [, , ]
Q7: How is this compound absorbed and metabolized in the body?
A7: this compound is rapidly absorbed following oral administration and undergoes swift hydrolysis in the gut to form its active metabolite. [, ] This active metabolite then irreversibly inhibits the P2Y12 receptor on platelets. [] The liver plays a key role in the subsequent metabolism and elimination of this compound. []
Q8: Why is the dissolution rate of this compound a critical factor in its efficacy?
A8: As a poorly water-soluble drug, this compound's dissolution rate in the gastrointestinal tract directly impacts its absorption and overall bioavailability. [] A slow dissolution rate can lead to variable drug plasma levels and, consequently, suboptimal therapeutic effects. []
Q9: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
A9: Various analytical methods are employed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC): This widely used technique allows for separation and quantification of this compound and its related substances in complex mixtures like pharmaceutical formulations. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced sensitivity and resolution compared to traditional HPLC, enabling the detection and quantification of even trace amounts of impurities. []
- Spectrophotometry: Provides a simpler and more cost-effective approach for this compound quantification, relying on the drug's absorbance of light at specific wavelengths. [, ]
- Ion-selective electrodes: Offer a highly selective and sensitive method for this compound determination, even in the presence of potential interfering substances. []
Q10: How are analytical methods for this compound validated to ensure accurate and reliable results?
A10: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of this compound quantification. Validation typically involves assessing parameters such as:
- Specificity: The ability of the method to differentiate this compound from other components in the sample matrix. [, ]
- Linearity: The proportional relationship between the drug's concentration and the analytical signal over a defined range. [, , , , , , ]
- Accuracy: The closeness of the measured value to the true value. [, , ]
- Precision: The degree of agreement among individual test results obtained under stipulated conditions. [, , , , ]
- Range: The interval between the upper and lower concentrations of analyte within which the method provides acceptable accuracy, precision, and linearity. [, ]
- Robustness: The method's capacity to remain unaffected by small but deliberate variations in method parameters. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
